molecular formula C16H28O2 B14387937 2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine CAS No. 88292-05-1

2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine

Cat. No.: B14387937
CAS No.: 88292-05-1
M. Wt: 252.39 g/mol
InChI Key: XKQMJHVRGGMGES-UHFFFAOYSA-N
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Description

2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine is an organic compound known for its unique structure and properties. It is a derivative of benzodioxine, characterized by the presence of eight methyl groups attached to the core structure. This compound is of interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a methylating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s stability makes it useful in biological assays and as a reference standard.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclotetrasiloxane, octamethyl-
  • Anthracene, 1,2,3,4,5,6,7,8-octahydro-

Uniqueness

Compared to similar compounds, 2,2,3,3,5,5,8,8-Octamethyl-2,3,5,6,7,8-hexahydro-1,4-benzodioxine is unique due to its specific arrangement of methyl groups and its stability under various conditions. This makes it particularly valuable in applications where stability and reactivity are crucial.

Properties

CAS No.

88292-05-1

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

2,2,3,3,5,5,8,8-octamethyl-6,7-dihydro-1,4-benzodioxine

InChI

InChI=1S/C16H28O2/c1-13(2)9-10-14(3,4)12-11(13)17-15(5,6)16(7,8)18-12/h9-10H2,1-8H3

InChI Key

XKQMJHVRGGMGES-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1OC(C(O2)(C)C)(C)C)(C)C)C

Origin of Product

United States

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